1-[1-(difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is a chemical compound that features a unique combination of a difluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of difluoroacetoacetic acid with hydrazine to form the pyrazole ring, followed by cyclopropanation and carboxylation to introduce the cyclopropane carboxylic acid group . Industrial production methods often optimize these steps to improve yield and reduce costs, utilizing advanced techniques such as continuous flow chemistry and catalytic processes .
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazoles, cyclopropanes, and carboxylic acid derivatives .
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in cancer treatment, owing to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses .
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group attached to a pyrazole ring but differs in the position of the carboxylic acid group and the presence of a methyl group.
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring, making it less versatile in terms of biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2758004-21-4 |
---|---|
Molecular Formula |
C8H8F2N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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